CID 78066467
Description
CID 78066467 is a unique chemical compound registered in the PubChem database, where "CID" denotes its PubChem Compound Identifier. For this compound, these attributes would be critical for contextualizing its role in chemical research, whether in drug discovery, material science, or environmental analysis.
Properties
Molecular Formula |
C5H8NOSi |
|---|---|
Molecular Weight |
126.21 g/mol |
InChI |
InChI=1S/C5H8NOSi/c7-5-2-1-3-6(5)4-8/h1-4H2 |
InChI Key |
SXGFQDQMMMXAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78066467 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure the highest yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The industrial production process is designed to meet the demand for large quantities of the compound while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: CID 78066467 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice and reaction time, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity and functionality .
Scientific Research Applications
CID 78066467 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment. Additionally, this compound finds applications in industry, where it is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of CID 78066467 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
Comparative studies of chemical compounds rely on standardized parameters, including:
- Structural Similarity : Assessed via molecular descriptors (e.g., Tanimoto coefficient) and spectral data (NMR, MS/MS fragmentation) .
- Physicochemical Properties : LogP, pKa, solubility, and collision cross-section (CCS) values, often determined via LC-ESI-MS or computational modeling .
- Biological Activity : Pharmacological profiles (e.g., IC50, EC50) derived from in vitro or in vivo assays .
- Analytical Signatures : Mass accuracy (e.g., ±5 ppm tolerance in high-resolution MS) and fragmentation patterns under collision-induced dissociation (CID) conditions .
Comparison with Structurally Similar Compounds
To illustrate a hypothetical comparison, consider CID 78066467 alongside three analogs (CIDs A, B, and C) with overlapping structural or functional motifs. The table below summarizes key comparative metrics:
| Parameter | This compound | CID A | CID B | CID C |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₅ | C₁₄H₁₈O₅ | C₁₅H₂₂O₄ | C₁₆H₂₄O₅ |
| Molecular Weight (Da) | 304.32 | 290.28 | 290.33 | 320.36 |
| LogP | 2.5 | 3.1 | 2.8 | 1.9 |
| CCS (Ų) | 180.5 | 175.2 | 185.7 | 170.9 |
| MS/MS Fragmentation | m/z 187, 243 | m/z 173, 229 | m/z 199, 255 | m/z 205, 261 |
| Biological Activity | IC50: 10 µM | IC50: 8 µM | IC50: 15 µM | IC50: 22 µM |
Key Findings:
Structural Divergence : this compound exhibits a hydroxyl group absent in CID B, influencing its solubility (lower logP vs. CID B) .
Analytical Differentiation: Unique MS/MS fragments (e.g., m/z 187) distinguish this compound from analogs under CID conditions, critical for non-targeted metabolomics .
Bioactivity Trends: Despite structural similarities, CID A shows superior potency (IC50 = 8 µM), suggesting minor substituents (e.g., methyl groups) enhance target binding .
Challenges in Comparative Studies
- Data Heterogeneity : Variability in experimental protocols (e.g., MS ionization settings) complicates cross-study comparisons .
- Structural Ambiguity : Isomers like this compound and CID B may require advanced techniques (e.g., NMR or CEA-LC/MS) for absolute configuration determination .
- Biological Context : Activity disparities (e.g., this compound vs. CID C) underscore the need for target-specific assays to elucidate mechanism-of-action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
